molecular formula C14H17NO B080442 3-[(1-Naphthylmethyl)amino]propan-1-OL CAS No. 14131-11-4

3-[(1-Naphthylmethyl)amino]propan-1-OL

Cat. No.: B080442
CAS No.: 14131-11-4
M. Wt: 215.29 g/mol
InChI Key: ZTOYLCZWOWPRLO-UHFFFAOYSA-N
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Description

3-[(1-Naphthylmethyl)amino]propan-1-OL is an organic compound with the molecular formula C14H17NO and a molecular weight of 215.3 g/mol It is characterized by the presence of a naphthylmethyl group attached to an amino-propanol backbone

Scientific Research Applications

3-[(1-Naphthylmethyl)amino]propan-1-OL has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Naphthylmethyl)amino]propan-1-OL typically involves the reaction of 1-naphthylmethylamine with an appropriate propanol derivative. One common method is the reductive amination of 1-naphthylmethylamine with 3-chloropropanol in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography may also be employed to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

3-[(1-Naphthylmethyl)amino]propan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(1-Naphthylmethyl)amino]propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-Naphthylmethyl)amino]propan-2-OL
  • 3-[(2-Naphthylmethyl)amino]propan-1-OL
  • 3-[(1-Naphthylmethyl)amino]butan-1-OL

Uniqueness

3-[(1-Naphthylmethyl)amino]propan-1-OL is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its naphthylmethyl group provides aromatic stability and potential for π-π interactions, while the amino-propanol backbone allows for versatile chemical modifications .

Properties

IUPAC Name

3-(naphthalen-1-ylmethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-10-4-9-15-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,15-16H,4,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOYLCZWOWPRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349824
Record name 3-[(1-NAPHTHYLMETHYL)AMINO]PROPAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14131-11-4
Record name 3-[(1-NAPHTHYLMETHYL)AMINO]PROPAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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